molecular formula C17H12BrN3O3 B4326832 3'-acetyl-5'-(4-bromophenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one

3'-acetyl-5'-(4-bromophenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one

Cat. No. B4326832
M. Wt: 386.2 g/mol
InChI Key: CCHYJISTWQGVBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3'-acetyl-5'-(4-bromophenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one is a chemical compound that belongs to the spirooxindole family. This compound has gained a lot of attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3'-acetyl-5'-(4-bromophenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells through the induction of apoptosis. It has also been reported to inhibit the activity of certain enzymes, such as tyrosinase and acetylcholinesterase.
Biochemical and Physiological Effects:
3'-acetyl-5'-(4-bromophenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one has been shown to have various biochemical and physiological effects. It has been reported to reduce the expression of certain genes involved in cancer cell growth and proliferation. It has also been shown to inhibit the growth of various bacterial and fungal strains. Additionally, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3'-acetyl-5'-(4-bromophenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one in lab experiments is its wide range of potential applications. It has been shown to have anticancer, antifungal, and antibacterial activities, making it a versatile compound for various scientific research studies. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for the study of 3'-acetyl-5'-(4-bromophenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in the treatment of cancer, bacterial and fungal infections. Finally, there is a need for more studies to explore the limitations of this compound in lab experiments and to develop methods to overcome these limitations.

Scientific Research Applications

3'-acetyl-5'-(4-bromophenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one has shown promising results in various scientific research applications. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3-acetyl-5-(4-bromophenyl)spiro[1,3,4-oxadiazole-2,3'-1H-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN3O3/c1-10(22)21-17(13-4-2-3-5-14(13)19-16(17)23)24-15(20-21)11-6-8-12(18)9-7-11/h2-9H,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHYJISTWQGVBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2(C3=CC=CC=C3NC2=O)OC(=N1)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-acetyl-5'-(4-bromophenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Reactant of Route 2
3'-acetyl-5'-(4-bromophenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Reactant of Route 3
3'-acetyl-5'-(4-bromophenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Reactant of Route 4
3'-acetyl-5'-(4-bromophenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Reactant of Route 5
3'-acetyl-5'-(4-bromophenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one
Reactant of Route 6
3'-acetyl-5'-(4-bromophenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one

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